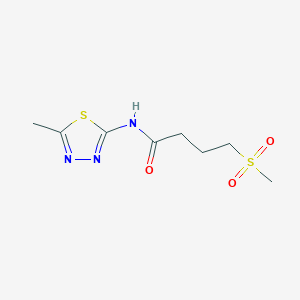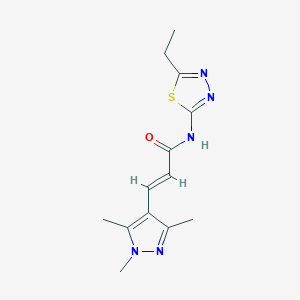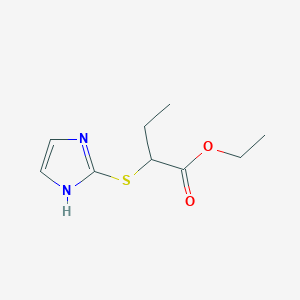
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as MTB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTB belongs to the class of compounds known as thiazolidinones and has been shown to possess a range of interesting biochemical and physiological properties. In
科学研究应用
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide as a tool for investigating the role of the peroxisome proliferator-activated receptor gamma (PPARγ) in various physiological processes. PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, as well as inflammation and cell differentiation. 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to activate PPARγ, making it a useful tool for studying the downstream effects of PPARγ activation.
作用机制
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is believed to exert its effects through the activation of PPARγ. Upon binding to PPARγ, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide induces a conformational change in the receptor that allows it to interact with co-activator proteins. This interaction leads to the activation of target genes that are involved in a range of physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a range of interesting biochemical and physiological effects. In addition to its effects on PPARγ, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
实验室实验的优点和局限性
One of the main advantages of using 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its specificity for PPARγ. Because 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide activates PPARγ in a specific manner, it can be used to study the downstream effects of PPARγ activation without affecting other signaling pathways. However, one of the limitations of using 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its relatively low potency compared to other PPARγ agonists. This can make it more difficult to achieve the desired level of PPARγ activation in some experiments.
未来方向
There are a number of potential future directions for research involving 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent PPARγ agonists based on the structure of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. Another area of interest is the use of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide as a tool for investigating the role of PPARγ in various disease states, including diabetes, obesity, and cancer. Finally, there is interest in exploring the potential therapeutic applications of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in these and other disease states.
合成方法
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-methylsulfonylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide.
属性
IUPAC Name |
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c1-6-10-11-8(15-6)9-7(12)4-3-5-16(2,13)14/h3-5H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANKMSSWOZEBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)


![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)


